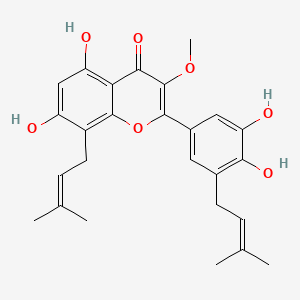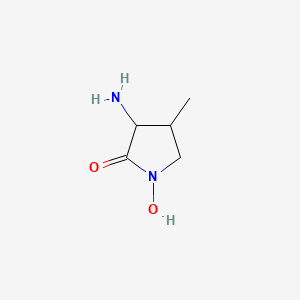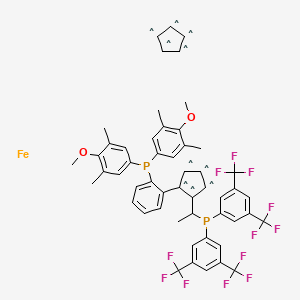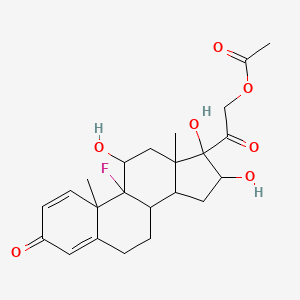![molecular formula C14H20O10 B12321420 [3,4,6-Tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate CAS No. 13036-15-2](/img/structure/B12321420.png)
[3,4,6-Tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate
Vue d'ensemble
Description
[3,4,6-Tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple acetyloxy groups and a hydroxy group attached to an oxane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,6-Tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate typically involves the acetylation of a precursor molecule. One common method is the acetylation of [5-hydroxyoxan-2-yl]methyl acetate using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the precursor and acetic anhydride are fed into a reactor. The reaction is catalyzed by a suitable base, and the product is continuously extracted and purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
[3,4,6-Tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The acetyloxy groups can be reduced to hydroxy groups using reducing agents like lithium aluminum hydride.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of [3,4,6-Tris(oxo)-5-hydroxyoxan-2-yl]methyl acetate.
Reduction: Formation of [3,4,6-Tris(hydroxy)-5-hydroxyoxan-2-yl]methyl acetate.
Substitution: Formation of [3,4,6-Tris(substituted)-5-hydroxyoxan-2-yl]methyl acetate.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3,4,6-Tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed acetylation and deacetylation reactions. It serves as a model substrate for investigating the activity of acetyltransferases and deacetylases.
Medicine
In medicine, this compound has potential applications in drug development. Its structure can be modified to create derivatives with enhanced pharmacological properties, such as improved bioavailability and target specificity.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and resins with specific properties, such as increased thermal stability and resistance to degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3,4,6-Tris(hydroxy)-5-hydroxyoxan-2-yl]methyl acetate: Similar structure but with hydroxy groups instead of acetyloxy groups.
[3,4,6-Tris(oxo)-5-hydroxyoxan-2-yl]methyl acetate: Similar structure but with oxo groups instead of acetyloxy groups.
[3,4,6-Tris(substituted)-5-hydroxyoxan-2-yl]methyl acetate: Similar structure but with various substituted groups instead of acetyloxy groups.
Uniqueness
The uniqueness of [3,4,6-Tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate lies in its multiple acetyloxy groups, which provide versatility in chemical reactions and modifications. This makes it a valuable compound for research and industrial applications, offering a wide range of possibilities for creating new materials and studying biochemical processes.
Propriétés
IUPAC Name |
(3,4,6-triacetyloxy-5-hydroxyoxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBHJRVMGYVXKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310800 | |
| Record name | [3,4,6-tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13036-15-2 | |
| Record name | NSC231870 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [3,4,6-tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3beta,5beta,11alpha)-3-[(7-Carboxy-1-oxoheptyl)oxy]-11,14-dihydroxy-12-oxo-bufa-20,22-dienolide](/img/structure/B12321337.png)


![2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]acetic acid](/img/structure/B12321370.png)
![[6-Acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-(3-methylbutanoyloxymethyl)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12321374.png)

![(1S)-1-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7beta-methylcyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12321391.png)


![5,6-Dihydroxy-2-(4-hydroxyphenyl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B12321427.png)

![5,10-Bis-(4-hydroxy-phenyl)-4b,5,9b,10-tetrahydro-indeno[2,1-a]indene-1,3,6,8-tetraol](/img/structure/B12321435.png)
